5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline Physicochemical Properties: Head-to-Head Comparison with Non-Fluorinated and Mono-Fluorinated Analogs
5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline exhibits distinct physicochemical properties compared to its closest commercially available analogs due to the presence of two fluorine substituents. Specifically, it possesses a higher molecular weight (233.26 g/mol) and a higher predicted LogP (4.13) relative to the mono-fluorinated analog N-(4-fluorobenzyl)-2-methylaniline (MW 215.27 g/mol, LogP 3.75) and the unsubstituted parent scaffold N-benzyl-2-methylaniline [1]. These differences directly influence solubility, membrane permeability, and protein binding characteristics, which are critical for applications in medicinal chemistry and drug discovery .
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | Molecular Weight: 233.26 g/mol; LogP: 4.13 (predicted) |
| Comparator Or Baseline | N-(4-fluorobenzyl)-2-methylaniline: MW 215.27 g/mol, LogP 3.75; N-benzyl-2-methylaniline: MW 197.28 g/mol, LogP ~3.2 (estimated) |
| Quantified Difference | MW increase of 18.0 g/mol (7.7%); LogP increase of 0.38 units |
| Conditions | Predicted values based on molecular structure; experimental LogP data not available |
Why This Matters
The increased lipophilicity and molecular weight directly impact ADME properties and binding thermodynamics, making this compound a distinct chemical entity for SAR studies.
- [1] Chemsrc. 1019514-90-9: 5-Fluoro-N-(4-fluorobenzyl)-2-methylaniline. Density: 1.2±0.1 g/cm³; Boiling Point: 330.3±37.0 °C; LogP: 4.13. 2024. View Source
